molecular formula C15H23F9O B3031450 12,12,13,13,14,14,15,15,15-Nonafluoropentadecan-1-ol CAS No. 36096-97-6

12,12,13,13,14,14,15,15,15-Nonafluoropentadecan-1-ol

Cat. No. B3031450
Key on ui cas rn: 36096-97-6
M. Wt: 390.33 g/mol
InChI Key: SUBCOGZKZCCKOV-UHFFFAOYSA-N
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Patent
US08889230B2

Procedure details

C4F9(CH2)11OAcr was prepared essentially as described above starting with the AIBN catalyzed addition of C4F9I to CH2═CH(CH2)9OH. The resulting iodohydrin was reduced with zinc in ethyl alcohol to give the desired C4F9(CH2)11OH and olefinic products in about an 80:20 ratio as follows.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
iodohydrin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC(N=NC(C#N)(C)C)(C#N)C.[C:13](I)([C:16]([C:19]([C:22]([F:25])([F:24])[F:23])([F:21])[F:20])([F:18])[F:17])([F:15])[F:14].[CH2:27]=[CH:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][OH:38]>C(O)C.[Zn]>[C:13]([CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][OH:38])([C:16]([C:19]([C:22]([F:25])([F:24])[F:23])([F:21])[F:20])([F:18])[F:17])([F:15])[F:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)F)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCCCCCCCCO
Step Three
Name
iodohydrin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)F)CCCCCCCCCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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